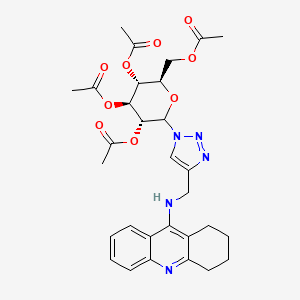
Cholesteryl-2,2,3,4,4,6-d6 Octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholesterol stearate-d6 is a deuterium-labeled derivative of cholesterol stearate. It is a cholesterol ester where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process due to its unique isotopic labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cholesterol stearate-d6 can be synthesized through esterification of cholesterol with stearic acid-d6. The reaction typically involves the use of a catalyst such as sodium ethylate to facilitate the ester interchange method. The process starts with cholesteryl acetate and the methyl esters of the fatty acids .
Industrial Production Methods
Industrial production of cholesterol stearate-d6 involves large-scale esterification processes under controlled conditions to ensure high purity and yield. The use of deuterated reagents and solvents is crucial to maintain the isotopic labeling throughout the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Cholesterol stearate-d6 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Cholesterol stearate-d6 is widely used in various scientific research applications, including:
Chemistry: As a tracer in mass spectrometry for the quantitation of sterol esters in various samples.
Biology: Studying the metabolism and distribution of cholesterol esters in biological systems.
Medicine: Investigating the role of cholesterol esters in diseases such as atherosclerosis.
Industry: Used in the development of pharmaceuticals and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of cholesterol stearate-d6 involves its incorporation into biological membranes and its role in lipid metabolism. The deuterium labeling allows for precise tracking and quantitation in metabolic studies. The molecular targets include enzymes involved in cholesterol metabolism, such as fatty acid desaturases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesteryl stearate: The non-deuterated form of cholesterol stearate.
Cholesteryl oleate: Another cholesterol ester with oleic acid.
Cholesteryl linoleate: A cholesterol ester with linoleic acid.
Uniqueness
Cholesterol stearate-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved sensitivity and specificity in mass spectrometry analyses .
Propriétés
Formule moléculaire |
C45H80O2 |
|---|---|
Poids moléculaire |
659.2 g/mol |
Nom IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] octadecanoate |
InChI |
InChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h26,35-36,38-42H,7-25,27-34H2,1-6H3/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1/i26D,30D2,34D2,38D |
Clé InChI |
XHRPOTDGOASDJS-WWDJCYRQSA-N |
SMILES isomérique |
[2H]C1=C2[C@](CC([C@](C2([2H])[2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


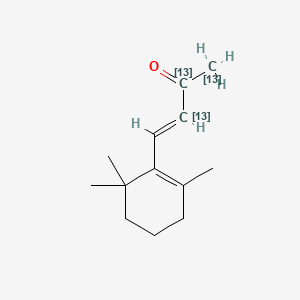


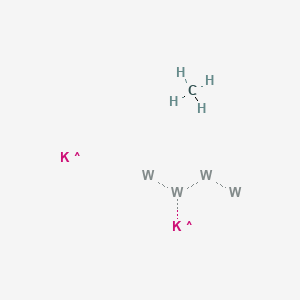

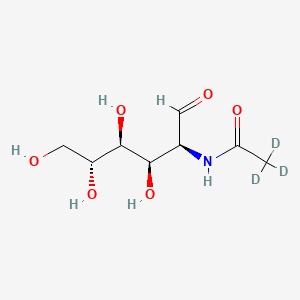
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B12410176.png)
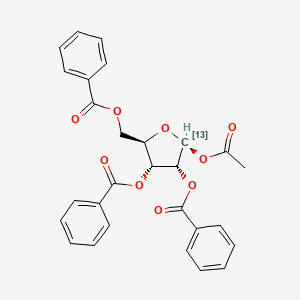
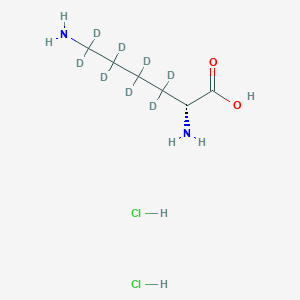
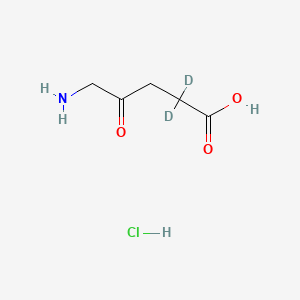
![[(2R,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12410218.png)
